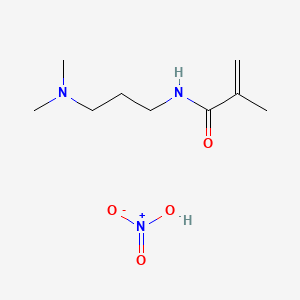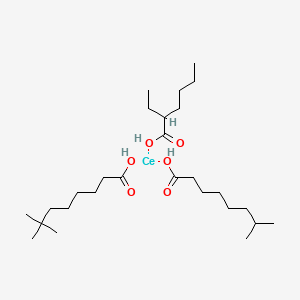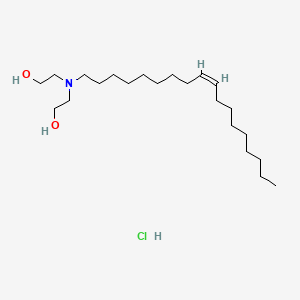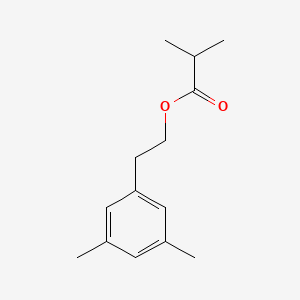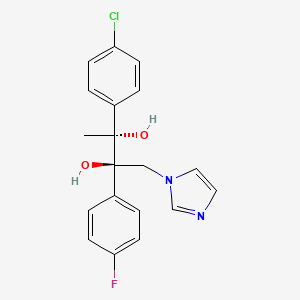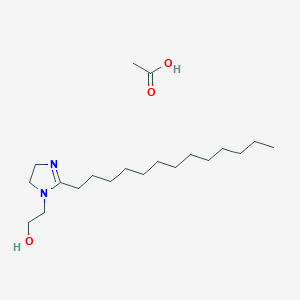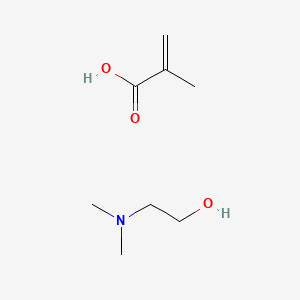
Einecs 285-475-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), can be synthesized through the reaction of methacrylic acid with 2-(dimethylamino)ethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and 2-(dimethylamino)ethanol are combined. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methacrylic acid derivatives, while reduction could produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in the production of various materials.
Biology: The compound is utilized in the study of biochemical pathways and interactions due to its reactivity and functional groups.
Industry: The compound is employed in the manufacturing of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), exerts its effects involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to changes in their chemical structure and properties. These interactions are crucial in its applications in polymer synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid: A key component in the synthesis of methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1).
2-(Dimethylamino)ethanol: Another essential component in the synthesis of the compound.
Acrylic acid: Similar in structure to methacrylic acid but with different reactivity and applications.
Uniqueness
Methacrylic acid, compound with 2-(dimethylamino)ethanol (1:1), is unique due to its specific combination of methacrylic acid and 2-(dimethylamino)ethanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in polymer chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
85099-21-4 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
ASJRTEZPWVREEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


